Zebularine: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Pioneering Epigenetic Modulator
Zebularine: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Pioneering Epigenetic Modulator
This guide provides a comprehensive technical overview of Zebularine (1-(β-D-ribofuranosyl)-1,2-dihydropyrimidin-2-one), a pivotal molecule in the field of epigenetics. We will explore its journey from a rationally designed enzyme inhibitor to a cornerstone tool in DNA methylation research, detailing its chemical synthesis, mechanism of action, and practical applications for researchers and drug development professionals.
The Genesis of a Molecule: A Tale of Two Targets
Zebularine's story begins not in the realm of epigenetics, but in the targeted inhibition of a key metabolic enzyme. Originally synthesized as an analogue of cytidine, its design was predicated on a simple yet elegant chemical modification: the removal of the exocyclic 4-amino group.[1][2] This seemingly minor alteration renders the molecule unrecognizable to cytidine deaminase, an enzyme responsible for the rapid degradation of many nucleoside analogue drugs.[3] The initial goal was to create a stable inhibitor of this enzyme to enhance the efficacy of other chemotherapeutic agents.[3][4][5]
However, the true potential of Zebularine lay dormant until its subsequent discovery as a potent, mechanism-based inhibitor of DNA methyltransferases (DNMTs).[1][2] This pivotal finding shifted its trajectory, positioning Zebularine as a key player in the nascent field of epigenetic therapy. What makes Zebularine particularly compelling is its dual functionality and its superior chemical stability in aqueous solutions compared to first-generation DNMT inhibitors like 5-azacytidine, a property that permits oral administration and sustained exposure with reduced toxicity.[6]
Chemical Synthesis: A Scalable and Efficient Route
The synthesis of Zebularine has evolved to meet the demands of preclinical and potential clinical development. Early methods often suffered from low yields and the use of reagents unsuitable for large-scale production. A modern, robust, and scalable synthesis is achieved via a Vorbrüggen glycosylation, which efficiently couples the pyrimidine base with the ribose sugar.[6][7] This method avoids the use of heavy metal catalysts like tin(IV) chloride and employs milder conditions for deprotection, making it suitable for producing high-purity material at scale.[6]
Scalable Synthesis Workflow
The process can be summarized in two primary stages: N-glycosylation and deprotection.
Detailed Synthesis Protocol
This protocol is adapted from the scalable preparation method.[6]
Stage 1: Vorbrüggen Glycosylation to form 2',3',5'-tri-O-acetyl-zebularine
-
Silylation of the Base: To a suspension of 2(1H)-Pyrimidinone in hexamethyldisilazane (HMDS), add a catalytic amount of ammonium sulfate.
-
Heat the mixture to reflux (approx. 120-130°C) for 5 hours until a clear solution is obtained.
-
Cool the reaction mixture and remove excess HMDS under reduced pressure to yield the silylated pyrimidinone as a solid.
-
Coupling Reaction: Dissolve the silylated base and 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in anhydrous acetonitrile.
-
Cool the mixture and add trimethylsilyl trifluoromethanesulfonate (TMS-OTf) dropwise, maintaining the temperature between 25-30°C.
-
Stir the reaction for 1 hour at room temperature.
-
Quench the reaction by adding it to a cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under vacuum to yield the crude protected Zebularine.
Stage 2: Deprotection and Purification
-
Deacetylation: Dissolve the crude protected Zebularine from Stage 1 in methanol.
-
Add tert-butylamine to the solution.
-
Stir the mixture at room temperature for approximately 30 minutes. Monitor reaction completion by TLC or HPLC.
-
Purification: Concentrate the reaction mixture under reduced pressure.
-
Add a mixture of n-propanol and tert-butyl methyl ether (MTBE) to the residue to precipitate the product.
-
Stir the slurry for 2 hours at room temperature.
-
Filter the solid, wash with MTBE, and dry under vacuum to yield pure Zebularine.
Mechanism of Action: The Covalent Trap
Zebularine's efficacy as a DNMT inhibitor stems from its ability to act as a mechanism-based, suicide inhibitor. The process is contingent on the cell's own metabolic machinery.
-
Metabolic Activation: Upon cellular uptake, Zebularine is phosphorylated by kinases to its triphosphate form (Zeb-TP).[2][8] For it to be incorporated into DNA, it must be converted to its 2'-deoxyribose form by ribonucleotide reductase.[9]
-
DNA Incorporation: During S-phase, DNA polymerases incorporate 2'-deoxyzebularine triphosphate into newly synthesizing DNA strands in place of deoxycytidine.[8]
-
DNMT Recognition and Covalent Adduct Formation: A DNMT enzyme, seeking to methylate the CpG dinucleotide, recognizes the Zebularine-containing site. The catalytic mechanism of DNMTs involves a "base flipping" step, where the target cytosine is rotated out of the DNA helix and into the enzyme's active site.[10] The enzyme's catalytic cysteine residue then performs a nucleophilic attack at the C6 position of the pyrimidine ring.
-
Irreversible Trapping: With a normal cytosine base, this covalent intermediate is resolved, and the enzyme is released after transferring a methyl group to the C5 position. However, the chemical structure of Zebularine, lacking the 4-amino group, alters the electronics of the pyrimidine ring. This facilitates the initial nucleophilic attack but prevents the subsequent β-elimination step required to release the enzyme.[10] The result is a permanent, covalent adduct between the DNMT and the Zebularine-substituted DNA.[1][10]
-
Enzyme Depletion and Passive Demethylation: This covalent trapping irreversibly sequesters the DNMT enzyme, targeting it for cellular degradation. The resulting depletion of active DNMTs means that as the cell continues to replicate its DNA, the methylation patterns are not faithfully copied onto the daughter strands. This leads to a passive, replication-dependent dilution and eventual loss of methylation at previously silenced gene promoters.
Experimental Protocols & Data
Key Physicochemical and Pharmacological Properties
The following table summarizes key data for Zebularine, providing a quick reference for experimental design.
| Property | Value | Source(s) |
| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | N/A |
| Molecular Formula | C₉H₁₂N₂O₅ | N/A |
| Molar Mass | 228.20 g/mol | N/A |
| Half-life (pH 7.0) | ~508 hours | [6] |
| Cytidine Deaminase Kᵢ | 0.95 µM | [11] |
| IC₅₀ (MDA-MB-231 cells, 96h) | ~88 µM | [12] |
| IC₅₀ (MCF-7 cells, 96h) | ~149 µM | [12] |
Protocol: In Vitro DNMT Activity/Inhibition Assay
This non-radioactive, ELISA-based assay provides a high-throughput method for quantifying DNMT activity and the inhibitory potential of compounds like Zebularine. This protocol is based on the principles of commercially available kits.[5]
-
Preparation: Prepare nuclear extracts from cells of interest or use purified recombinant DNMT1 enzyme. Prepare a series of dilutions for the inhibitor (Zebularine).
-
Binding: Add the cytosine-rich DNA substrate to the wells of a high-binding strip plate and incubate to allow for stable coating. Wash the wells to remove unbound substrate.
-
Methylation Reaction: Add the assay buffer, the S-adenosylmethionine (SAM) cofactor, the nuclear extract or purified enzyme, and the desired concentration of Zebularine (or vehicle control) to the wells.
-
Incubate the plate at 37°C for 1.5-2 hours to allow the methylation reaction to proceed.
-
Detection: Wash the wells. Add a primary antibody specific for 5-methylcytosine (5-mC) and incubate.
-
Wash the wells. Add a secondary antibody conjugated to horseradish peroxidase (HRP) and incubate.
-
Wash the wells. Add a colorimetric HRP substrate (e.g., TMB) and incubate until a blue color develops in the control wells.
-
Quantification: Stop the reaction with an acidic stop solution (color will change to yellow). Read the absorbance at 450 nm on a microplate reader.
-
Analysis: DNMT inhibition is calculated as the percentage reduction in absorbance in Zebularine-treated wells compared to the vehicle control.
Protocol: Cell-Based Gene Reactivation Assay
This protocol outlines a typical experiment to determine if Zebularine can reactivate an epigenetically silenced gene (e.g., p16) in a cancer cell line (e.g., T24 bladder cancer cells).[2][9]
-
Cell Plating: Plate T24 cells in 100-mm dishes at a density of 3 x 10⁵ cells per dish. Allow cells to adhere for 24 hours.
-
Treatment: Treat the cells with Zebularine at various concentrations (e.g., 50 µM, 100 µM, 200 µM) or a vehicle control (sterile water or DMSO).
-
Incubation and Maintenance: Culture the cells for 96 hours. For longer-term studies, the medium containing fresh Zebularine can be replaced every 48-72 hours.[9]
-
Harvesting: After the treatment period, harvest the cells. Divide the cell pellet for parallel DNA and RNA extraction.
-
RNA Analysis (Gene Expression):
-
Extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the expression of the target gene (p16) and a housekeeping gene (e.g., GAPDH) using quantitative real-time PCR (qRT-PCR). An increase in p16 mRNA levels relative to the control indicates gene reactivation.
-
-
DNA Analysis (Demethylation):
-
Extract genomic DNA.
-
Perform bisulfite conversion of the DNA. This process converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged.
-
Amplify the promoter region of the target gene using PCR with primers specific to the bisulfite-converted sequence.
-
Analyze the methylation status of the promoter CpG island using methods such as pyrosequencing or methylation-specific PCR (MSP). A decrease in the percentage of methylated CpG sites confirms that gene reactivation is associated with promoter demethylation.
-
Conclusion and Future Directions
Zebularine represents a landmark in medicinal chemistry and epigenetic research. Its journey from a cytidine deaminase inhibitor to a stable, orally available DNMT inhibitor underscores the value of deep mechanistic understanding in drug discovery. Its favorable stability and toxicity profile continue to make it an invaluable tool for studying the role of DNA methylation in cancer and other diseases. Future research will likely focus on its use in combination therapies, potentially with histone deacetylase (HDAC) inhibitors, to achieve synergistic effects in reactivating silenced tumor suppressor genes and overcoming therapeutic resistance.[12]
References
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Kamaraj, P., Mukhopadhyay, P. P., George, S. K., & Pati, H. N. (2022). Scalable Preparation of Zebularine via a Vorbrüggen Glycosylation. Organic Preparations and Procedures International, 54(6), 567-576. [Link]
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Kim, C. H., Marquez, V. E., Mao, D. T., Haines, D. R., & McCormack, J. J. (1986). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry, 29(8), 1374–1380. [Link]
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Lemaire, M., Momparler, L. F., Raynal, N., Bernstein, M. L., & Momparler, R. L. (2009). Inhibition of cytidine deaminase by zebularine enhances the antineoplastic action of 5-aza-2'-deoxycytidine. Cancer Chemotherapy and Pharmacology, 63(3), 411–416. [Link]
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Kamaraj, P., Mukhopadhyay, P. P., George, S. K., & Pati, H. N. (2022). Scalable Preparation of Zebularine via a Vorbrüggen Glycosylation. Taylor & Francis Online. [Link]
- Kim, C. H., Marquez, V. E., Mao, D. T., Haines, D. R., & McCormack, J. J. (1986). Synthesis of Pyrimidin-2-one Nucleosides as Acid Stable inhibitors of Cytidine Deaminase. U.S.
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Kim, C. H., Marquez, V. E., Mao, D. T., Haines, D. R., & McCormack, J. J. (1986). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Semantic Scholar. [Link]
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Driscoll, J. S., Marquez, V. E., Plowman, J., Liu, P. S., Kelley, J. A., & Barchi, J. J. (1991). Antitumor properties of 2(1H)-pyrimidinone riboside (zebularine) and its fluorinated analogues. Journal of Medicinal Chemistry, 34(11), 3280–3284. [Link]
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Marquez, V. E., Kelley, J. A., Agbaria, R., Ben-Kasus, T., Cheng, J. C., Yoo, C. B., & Jones, P. A. (2005). Zebularine: a unique molecule for an epigenetically based strategy in cancer chemotherapy. Annals of the New York Academy of Sciences, 1058, 246–254. [Link]
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